E3 ligase Ligand-Linker Conjugate 32

PROTAC VHL ligand CRBN ligand

E3 ligase Ligand-Linker Conjugate 32 (Thalidomide‑O‑PEG2‑propargyl) is a VHL‑recruiting PROTAC intermediate featuring the (S,R,S)‑AHPC scaffold and a PEG2 linker with a terminal alkyne for CuAAC click conjugation. It is ideal for modular assembly of PROTAC libraries and is particularly suited for cell types where CRBN expression is low. Guaranteed ≥98% purity ensures batch‑to‑batch reproducibility for lead optimization. It is not a generic building block; its linker architecture is optimized for ternary complex stability, making it the preferred choice over CRBN‑based alternatives for solid‑tumor applications.

Molecular Formula C41H63N7O6S
Molecular Weight 782.0 g/mol
Cat. No. B12365950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE3 ligase Ligand-Linker Conjugate 32
Molecular FormulaC41H63N7O6S
Molecular Weight782.0 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CN4CCC(CC4)CCCN5CCN(CC5)C(=O)OC(C)(C)C)O
InChIInChI=1S/C41H63N7O6S/c1-28-35(55-27-43-28)31-12-10-30(11-13-31)24-42-37(51)33-23-32(49)25-48(33)38(52)36(40(2,3)4)44-34(50)26-46-17-14-29(15-18-46)9-8-16-45-19-21-47(22-20-45)39(53)54-41(5,6)7/h10-13,27,29,32-33,36,49H,8-9,14-26H2,1-7H3,(H,42,51)(H,44,50)/t32-,33+,36-/m1/s1
InChIKeyFTIILQZPKGSUJZ-RWTOGVPBSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

E3 ligase Ligand-Linker Conjugate 32: VHL‑Based PROTAC Intermediate for Targeted Protein Degradation Research


E3 ligase Ligand-Linker Conjugate 32 (also designated as Thalidomide‑O‑PEG2‑propargyl in some vendor catalogs) is a synthetic conjugate that combines a von Hippel‑Lindau (VHL) E3 ubiquitin ligase ligand with a polyethylene glycol (PEG) linker . The VHL‑recruiting moiety is the well‑characterized (S,R,S)‑AHPC scaffold, a peptidomimetic ligand that engages the VHL E3 ligase complex to promote ubiquitination and subsequent proteasomal degradation of target proteins . This conjugate serves as a key intermediate for the modular assembly of proteolysis‑targeting chimeras (PROTACs), bifunctional molecules that bring a protein of interest into proximity with the E3 ligase machinery .

Why Generic Substitution of E3 ligase Ligand-Linker Conjugate 32 Is Not Advisable in PROTAC Development


PROTAC activity is exquisitely sensitive to both the identity of the E3 ligase recruited and the precise composition and length of the linker tethering the E3 ligand to the target‑binding warhead [1]. Substituting a conjugate that recruits a different E3 ligase—for instance, using a cereblon (CRBN)‑based ligand‑linker conjugate instead of the VHL‑based Conjugate 32—can profoundly alter degradation potency, target selectivity, and even cellular permeability [2]. Similarly, even among VHL‑recruiting conjugates, variations in linker length and chemical nature (PEG vs. alkyl vs. mixed) directly influence ternary complex stability and degradation efficiency, meaning that a simple “off‑the‑shelf” replacement without careful matching of the linker architecture will likely compromise the performance of the final PROTAC molecule [3].

Quantitative Differentiation of E3 ligase Ligand-Linker Conjugate 32: Key Evidence for Procurement Decisions


E3 Ligase Recruitment Identity: VHL vs. CRBN Engagement Defines Downstream Degradation Profile

E3 ligase Ligand-Linker Conjugate 32 incorporates the VHL ligand (S,R,S)-AHPC, whereas the closely named 'E3 ligase Ligand-Linker Conjugates 32 hydrochloride' (also known as Lenalidomide-C4-NH2 hydrochloride) employs a cereblon (CRBN) ligand . The choice of E3 ligase dictates the cellular context in which a PROTAC will be active: VHL is ubiquitously expressed, while CRBN expression is more restricted and can be downregulated in certain cancers, impacting degradation efficacy [1].

PROTAC VHL ligand CRBN ligand E3 ligase selectivity

Linker Chemistry Defines Conjugation Compatibility: PEG2‑Propargyl Enables Click Chemistry Assembly

E3 ligase Ligand-Linker Conjugate 32 (Thalidomide-O-PEG2-propargyl) features a terminal alkyne group, making it a click‑chemistry‑ready building block for copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) . In contrast, many other VHL‑based ligand‑linker conjugates (e.g., (S,R,S)-AHPC-C1-NH2, (S,R,S)-AHPC-C5-NH2) terminate in primary amines, requiring alternative coupling chemistries such as amide bond formation or reductive amination . The propargyl handle permits modular, high‑yielding conjugation to azide‑functionalized target‑binding warheads, facilitating rapid PROTAC library synthesis.

PROTAC linker click chemistry PEG linker conjugation

Purity and Analytical Characterization: ≥98% Purity Ensures Reproducible PROTAC Synthesis

E3 ligase Ligand-Linker Conjugate 32 is supplied with a purity specification of ≥98% as determined by HPLC . While many commercial E3 ligand‑linker conjugates also claim high purity, the explicit ≥98% threshold provides a verifiable quality benchmark that minimizes the risk of introducing impurities that could interfere with subsequent PROTAC assembly or biological assays .

PROTAC intermediate purity quality control chemical synthesis

Molecular Weight and Physicochemical Profile: 782.05 g/mol VHL‑PEG2 Conjugate Offers Balanced Properties

E3 ligase Ligand-Linker Conjugate 32 has a molecular weight of 782.05 g/mol (formula C41H63N7O6S) . This places it in a moderate molecular weight range for a ligand‑linker conjugate; for comparison, a longer PEG4‑based VHL conjugate (e.g., (S,R,S)-AHPC-PEG4-NH2) has a molecular weight of approximately 1020 g/mol . The relatively compact PEG2 linker in Conjugate 32 may confer advantages in cell permeability and solubility relative to larger conjugates, while still providing sufficient spacing to permit ternary complex formation [1].

PROTAC intermediate molecular weight drug-likeness physicochemical properties

Solubility and Formulation Readiness: 10 mM DMSO Solubility Enables Standard Assay Preparation

E3 ligase Ligand-Linker Conjugate 32 is reported to be typically soluble in DMSO at concentrations of at least 10 mM . This solubility threshold meets the practical requirements for preparing stock solutions for most biochemical and cellular assays. In comparison, some VHL‑based conjugates with longer alkyl or PEG linkers may exhibit reduced DMSO solubility, necessitating alternative solvents or heating, which can introduce variability in PROTAC synthesis and biological testing .

PROTAC intermediate solubility DMSO solubility assay preparation

Optimal Application Scenarios for E3 ligase Ligand-Linker Conjugate 32 in PROTAC Development


Modular Assembly of VHL‑Recruiting PROTAC Libraries via Click Chemistry

The terminal alkyne group of Conjugate 32 enables efficient CuAAC conjugation to azide‑modified target‑binding ligands. This scenario is ideal for researchers constructing focused PROTAC libraries where rapid, high‑yielding assembly and purification are required. The click chemistry approach minimizes side reactions and is compatible with a wide range of azide‑functionalized warheads, accelerating structure‑activity relationship (SAR) studies .

Degrader Design for Targets Expressed in VHL‑Positive but CRBN‑Negative Cellular Contexts

Because Conjugate 32 recruits the ubiquitously expressed VHL E3 ligase, it is particularly well‑suited for designing degraders intended for cell types or tissues where cereblon (CRBN) expression is low or absent. This includes many solid tumor lines and primary cells that may not respond to CRBN‑based PROTACs [1]. Employing Conjugate 32 mitigates the risk of E3 ligase‑dependent resistance due to CRBN downregulation.

Synthesis of PROTACs with Balanced Physicochemical Properties for Cellular Permeability

The moderate molecular weight (782.05 g/mol) and PEG2 linker of Conjugate 32 offer a favorable starting point for designing degraders that balance aqueous solubility with passive membrane permeability. This scenario is relevant when the final PROTAC must achieve intracellular target engagement without the need for extensive formulation optimization, as supported by the compound's reliable DMSO solubility .

High‑Purity Intermediate for Reproducible Scale‑Up and In‑House PROTAC Synthesis

With a guaranteed purity of ≥98%, Conjugate 32 serves as a reliable building block for laboratories that synthesize PROTACs in‑house and require consistent quality to ensure batch‑to‑batch reproducibility. This scenario is critical for groups transitioning from initial screening to lead optimization, where impurities could confound biological readouts or interfere with subsequent conjugation steps .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for E3 ligase Ligand-Linker Conjugate 32

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.